molecular formula C7H6N2O B14205739 Pyrrolo[1,2-a]pyrazin-4(3H)-one CAS No. 821811-78-3

Pyrrolo[1,2-a]pyrazin-4(3H)-one

Cat. No.: B14205739
CAS No.: 821811-78-3
M. Wt: 134.14 g/mol
InChI Key: PTRGVGUQIQSNGN-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazin-4(3H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-a]pyrazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through a cyclization mechanism, forming the desired this compound structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyrrole or pyrazine ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Pyrrolo[1,2-a]pyrazin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]pyrazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused pyrrole and pyridine ring system.

    Imidazo[1,2-a]pyrazine: A compound with a similar fused ring structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

Pyrrolo[1,2-a]pyrazin-4(3H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

821811-78-3

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3H-pyrrolo[1,2-a]pyrazin-4-one

InChI

InChI=1S/C7H6N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h1-4H,5H2

InChI Key

PTRGVGUQIQSNGN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N2C=CC=C2C=N1

Origin of Product

United States

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